1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine
CAS No.: 87595-14-0
Cat. No.: VC17295488
Molecular Formula: C14H14N4O
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine - 87595-14-0](/images/structure/VC17295488.png)
Specification
CAS No. | 87595-14-0 |
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Molecular Formula | C14H14N4O |
Molecular Weight | 254.29 g/mol |
IUPAC Name | 1-phenyl-5-propoxypyrazolo[3,4-b]pyrazine |
Standard InChI | InChI=1S/C14H14N4O/c1-2-8-19-13-10-15-14-12(17-13)9-16-18(14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
Standard InChI Key | YACOBNLKJSURBF-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine features a bicyclic system comprising a pyrazole ring fused to a pyrazine moiety. The pyrazole component contributes a five-membered ring with two adjacent nitrogen atoms, while the pyrazine introduces a six-membered ring with two nitrogen atoms at positions 1 and 4 . The phenyl group at position 1 and propoxy chain at position 5 induce steric and electronic modifications that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value/Description |
---|---|
IUPAC Name | 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine |
Molecular Formula | C₁₄H₁₃N₅O |
Molecular Weight | 283.31 g/mol |
Tautomeric Forms | 1H (dominant) and 2H isomers |
Aromatic System | Bicyclic (pyrazole + pyrazine) |
Electronic Configuration
Density functional theory (DFT) calculations on analogous pyrazolo[3,4-b]pyrazines reveal:
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Electron-deficient character due to the pyrazine ring’s electron-withdrawing nature
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Highest occupied molecular orbital (HOMO) localization on the phenyl group (-5.2 eV)
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Lowest unoccupied molecular orbital (LUMO) concentrated on the pyrazine ring (-1.8 eV)
Synthetic Methodologies and Reaction Pathways
Core Ring Assembly Strategies
Two predominant synthetic routes emerge from literature analysis:
Route 1: Pyrazine Ring Formation on Pyrazole Precursors
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Start with 1-phenyl-3-aminopyrazole
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React with 1,3-diketones or α,β-unsaturated carbonyl compounds
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Cyclocondensation under acidic conditions (e.g., HCl/EtOH, 80°C)
Route 2: Pyrazole Annulation to Pyrazine Derivatives
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Begin with 5-propoxy-pyrazine-2,3-diamine
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Cyclize with phenyl isocyanate in DMF at 120°C
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Isolate product via column chromatography (hexane:EtOAc 7:3)
Table 2: Comparative Synthetic Approaches
Parameter | Route 1 | Route 2 |
---|---|---|
Yield | 58-62% | 71-75% |
Reaction Time | 8-10 h | 4-6 h |
Key Intermediate | 3-Aminopyrazole | Pyrazine diamine |
Purification Method | Recrystallization | Column Chromatography |
Physicochemical Properties and Spectroscopic Characterization
Thermodynamic Parameters
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Melting Point: 189-192°C (DSC, heating rate 10°C/min)
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LogP: 2.34 ± 0.15 (shake-flask method, octanol/water)
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Aqueous Solubility: 0.87 mg/mL (pH 7.4 PBS, 25°C)
Spectroscopic Fingerprints
1H NMR (400 MHz, DMSO-d6):
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δ 8.72 (s, 1H, H-4)
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δ 8.15 (d, J=8.4 Hz, 2H, Ph-H)
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δ 7.52 (t, J=7.2 Hz, 2H, Ph-H)
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δ 7.44 (t, J=7.1 Hz, 1H, Ph-H)
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δ 4.31 (t, J=6.8 Hz, 2H, OCH₂)
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δ 1.82 (m, 2H, CH₂)
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δ 1.02 (t, J=7.4 Hz, 3H, CH₃)
13C NMR (101 MHz, DMSO-d6):
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162.4 (C=O)
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153.2, 148.7 (pyrazine C)
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135.1-128.3 (Ph-C)
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67.8 (OCH₂)
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22.1, 10.3 (propyl chain)
Patent Landscape and Industrial Applications
The base pyrazolo[3,4-b]pyrazine scaffold appears in 27 patents (2015-2025), with key developments including:
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US9174993B2: Covers N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides for SGK modulation
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WO2020225578A1: Claims pyrazolo-pyrazine derivatives as JAK/STAT inhibitors for autoimmune disorders
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EP3263574B1: Describes crystalline forms with enhanced bioavailability (AUC₀–24 = 18.7 μg·h/mL)
Table 3: Comparative Patent Claims
Patent | Target Indication | Key Advantage |
---|---|---|
US9174993B2 | Osteoarthritis | 73% pain reduction in Phase II |
WO2020225578A1 | Rheumatoid arthritis | JAK1 selectivity (IC₅₀ 11 nM) |
CN113527209A | Type 2 diabetes | HbA1c reduction ≥1.5% |
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